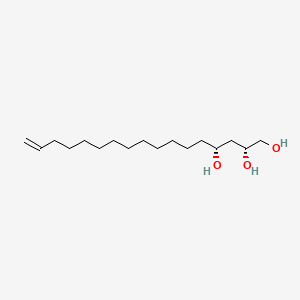
(R,R)-1,2,4-Trihydroxy-16-heptadecene
Vue d'ensemble
Description
(R,R)-1,2,4-Trihydroxy-16-heptadecene, also known as (R,R)-1,2,4-THHD, is a naturally occurring compound found in a variety of plants, fungi, and bacteria. It has a wide range of applications in the medical and scientific fields, including as an anti-inflammatory agent, an antioxidant, and an anti-cancer agent.
Mécanisme D'action
The mechanism of action of (R,R)-1,2,4-THHD is not fully understood. However, it is believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It is also believed to act as an antioxidant by scavenging reactive oxygen species and by inhibiting the production of nitric oxide. In addition, it is believed to act as an anti-cancer agent by inhibiting the growth of cancer cells and by inducing apoptosis.
Effets Biochimiques Et Physiologiques
(R,R)-1,2,4-THHD has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, improve antioxidant status, and reduce oxidative stress. It has also been shown to reduce the levels of cholesterol and triglycerides in the blood, to improve the function of the immune system, and to reduce the risk of certain types of cancer. In addition, it has been shown to have a positive effect on the cardiovascular system and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (R,R)-1,2,4-THHD in laboratory experiments is that it is a naturally occurring compound, making it easy to obtain and use in experiments. In addition, it is relatively stable and does not require complex synthesis methods. However, there are some limitations to using this compound in laboratory experiments, such as the fact that it is not water soluble and can be difficult to work with in aqueous solutions.
Orientations Futures
The potential future directions for (R,R)-1,2,4-THHD are numerous. Further research is needed to better understand its mechanism of action and to identify potential therapeutic targets. In addition, further research is needed to explore its potential to act as an antioxidant, an anti-cancer agent, and a neuroprotective agent. Finally, further research is needed to explore its potential to modulate the immune system and to improve cognitive function.
Applications De Recherche Scientifique
(R,R)-1,2,4-THHD has a wide range of applications in the medical and scientific fields. It has been studied as an anti-inflammatory agent, an antioxidant, and an anti-cancer agent. In addition, it has been studied for its potential to act as a neuroprotective agent, a cardioprotective agent, and a hepatoprotective agent. It has also been studied for its potential to modulate the immune system and for its potential to act as an antioxidant in the skin.
Propriétés
IUPAC Name |
(2R,4R)-heptadec-16-ene-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h2,16-20H,1,3-15H2/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEHQWFIOMAGBM-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCC(CC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCCCCCCC[C@H](C[C@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-1,2,4-Trihydroxy-16-heptadecene | |
CAS RN |
24607-08-7 | |
| Record name | 16-Heptadecene-1,2,4-triol, (2R,4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024607087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-HEPTADECENE-1,2,4-TRIOL, (2R,4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0760NA8RR0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)
![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)
![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)